molecular formula C25H16ClFN2O4S B11090226 N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide

N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide

Cat. No.: B11090226
M. Wt: 494.9 g/mol
InChI Key: LCAUOVOIKGCRCP-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structural features, including a benzamide core substituted with chloro, fluoro, nitro, and phenylsulfanyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group onto the benzene ring.

    Halogenation: Chlorination and fluorination of the aromatic rings.

    Phenylsulfanyl Substitution: Introduction of the phenylsulfanyl group through nucleophilic substitution.

    Amidation: Formation of the benzamide core by reacting the substituted aromatic compound with an amine.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents like chlorine or fluorine gas, and appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups.

Scientific Research Applications

N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features and biological activity.

    Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Industrial Chemistry: Employed as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the halogen and phenylsulfanyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxy-phenyl)-acetamide
  • N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides

Uniqueness

N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-(phenylsulfanyl)benzamide stands out due to its combination of chloro, fluoro, nitro, and phenylsulfanyl groups, which impart unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H16ClFN2O4S

Molecular Weight

494.9 g/mol

IUPAC Name

N-[5-chloro-2-(2-fluorophenoxy)phenyl]-3-nitro-4-phenylsulfanylbenzamide

InChI

InChI=1S/C25H16ClFN2O4S/c26-17-11-12-23(33-22-9-5-4-8-19(22)27)20(15-17)28-25(30)16-10-13-24(21(14-16)29(31)32)34-18-6-2-1-3-7-18/h1-15H,(H,28,30)

InChI Key

LCAUOVOIKGCRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4F)[N+](=O)[O-]

Origin of Product

United States

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